molecular formula C21H23ClN2O3S B3620984 (E)-3-(2-CHLOROPHENYL)-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-2-PROPENAMIDE

(E)-3-(2-CHLOROPHENYL)-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-2-PROPENAMIDE

Cat. No.: B3620984
M. Wt: 418.9 g/mol
InChI Key: VUUXTJUCZYBWFY-IZZDOVSWSA-N
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Description

The compound “3-(2-chlorophenyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acrylamide” is a complex organic molecule. It contains a 2-chlorophenyl group, a 4-methyl-1-piperidinyl group, and a phenyl group, all attached to an acrylamide backbone .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the acrylamide backbone, and the attachment of the 2-chlorophenyl, 4-methyl-1-piperidinyl, and phenyl groups . The exact synthesis process would depend on the specific reactions used and the order in which the groups are attached.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the acrylamide backbone suggests that the molecule may have some degree of planarity, while the various attached groups could introduce steric hindrance and affect the overall shape of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the acrylamide group could potentially undergo reactions at the carbonyl carbon or the nitrogen, while the chlorophenyl group could participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the acrylamide could increase its solubility in polar solvents, while the aromatic rings could contribute to its UV/Vis absorption spectrum .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity, toxicity, and other factors. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include further studies to determine its physical and chemical properties, reactivity, and potential uses. It could also be interesting to explore its biological activity and potential applications in fields like medicine or materials science .

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3S/c1-16-12-14-24(15-13-16)28(26,27)19-9-7-18(8-10-19)23-21(25)11-6-17-4-2-3-5-20(17)22/h2-11,16H,12-15H2,1H3,(H,23,25)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUXTJUCZYBWFY-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(2-CHLOROPHENYL)-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-2-PROPENAMIDE
Reactant of Route 2
Reactant of Route 2
(E)-3-(2-CHLOROPHENYL)-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-2-PROPENAMIDE
Reactant of Route 3
Reactant of Route 3
(E)-3-(2-CHLOROPHENYL)-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-2-PROPENAMIDE
Reactant of Route 4
Reactant of Route 4
(E)-3-(2-CHLOROPHENYL)-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-2-PROPENAMIDE

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